molecular formula C11H12N2O4S B1471254 {4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid CAS No. 1431565-56-8

{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid

Cat. No. B1471254
M. Wt: 268.29 g/mol
InChI Key: GUMHSXKKTHDYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid”, related compounds have been synthesized using various methods. For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .

Scientific Research Applications

Pharmacological Actions

Field

Medicinal Chemistry

Application

Indole and its derivatives, including “{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid”, are crucial in medicinal chemistry due to their physiological action . They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Method of Application

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component and is produced by a variety of techniques .

Results

The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Anti-Inflammatory Activities

Field

Pharmaceutical Chemistry

Application

The synthesized compounds of 2-(4-methylsulfonylphenyl) indole derivatives were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Method of Application

Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized .

Results

Compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Some compounds were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .

Antiviral Activity

Application

Indole derivatives have been reported to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Method of Application

The compounds were synthesized and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results

Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Antioxidant Activity

Application

Indole derivatives have been reported to have antioxidant properties .

Method of Application

The compounds were synthesized and tested for their antioxidant properties .

Results

The results of these tests have shown that indole derivatives possess antioxidant properties .

Dual Antimicrobial and Anti-Inflammatory Activities

Application

2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized for their dual antimicrobial and anti-inflammatory activities .

Method of Application

Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized .

Results

The synthesized compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Some compounds were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .

Selective COX-2 Inhibitors

Application

A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

Method of Application

The designed compounds were synthesized through two-step reactions .

Results

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme .

properties

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMHSXKKTHDYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate (620 mg, 2.196 mmol) in a 1:1 mixture of H2O and THF (10 ml), lithium hydroxide (526 mg, 21.96 mmol) was added, and the mixture was reacted for 1 hour at room temperature. The organic solvent was evaporated and 1N HCl was added to the aqueous residue (pH=2); the aqueous phase was extracted with ethyl acetate (3×20 ml), and the combined organic layers were dried over sodium sulfate. The crude was purified by flash chromatography on silica gel column (DCM:MeOH=95:5) affording 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid (530 mg, 1.975 mmol, 90% yield). MS/ESI+ 269.1 [MH]+.
Name
methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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